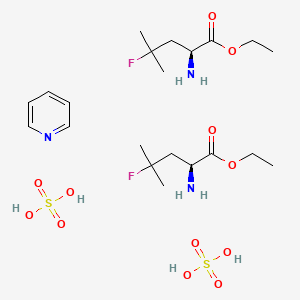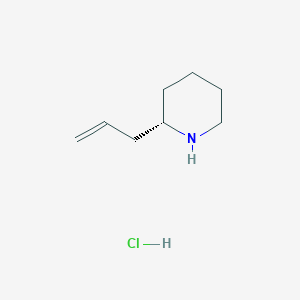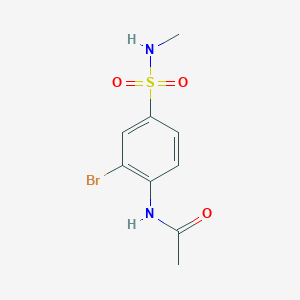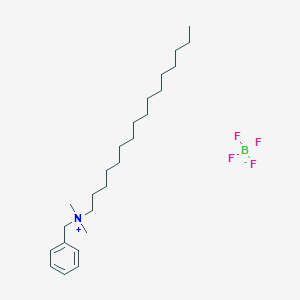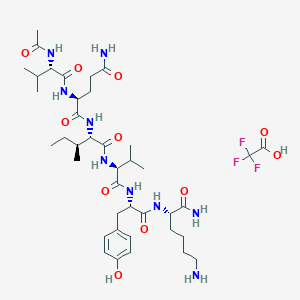
Acetyl-PHF6 amide (TFA)
概要
説明
アセチル-PHF6 アミド トリフルオロ酢酸 (AcPHF6 TFA) はタウ由来のヘキサペプチドです。これは、アルツハイマー病などの神経変性疾患に関連するタウタンパク質のセグメントを模倣した合成ペプチドです。タウタンパク質は脳内で神経原線維変化を形成することが知られており、アルツハイマー病の病態に寄与しています。 AcPHF6 TFAは、科学研究でタウタンパク質の凝集特性を研究し、タウオパチーの潜在的な治療介入を開発するために使用されています .
準備方法
合成ルートおよび反応条件: AcPHF6 TFAは、固相ペプチド合成(SPPS)を使用して合成されます。このプロセスには、以下の手順が含まれます。
樹脂膨潤: リンクアミド樹脂を乾燥ジクロロメタン(DCM)に1時間膨潤させます。
Fmoc脱保護: 樹脂を、ジメチルホルムアミド(DMF)中の20%ピペリジンを使用して脱保護します。
アミノ酸カップリング: 最初のアミノ酸を、5mLのNMP(N-メチル-2-ピロリドン)中の、2当量のHCTU(O-(7-アザベンゾトリアゾール-1-イル)-N、N、N'、N'-テトラメチルウロニウムヘキサフルオロリン酸)、4当量のDIPEA(N、N-ジイソプロピルエチルアミン)を使用して樹脂にロードします。2時間。
キャッピング: 樹脂を、無水酢酸とピリジンの3:2比でキャッピングします。
ペプチド鎖伸長: ペプチド鎖を、Fmoc脱保護とアミノ酸カップリングの繰り返しサイクルによって、目的の長さに達するまで伸長させます。
アセチル化: 末端の遊離アミンを、無水酢酸とピリジンを使用してアセチル化します.
工業生産方法: AcPHF6 TFAの工業生産は、上記で説明したのと同じ合成ルートに従いますが、より大規模です。このプロセスには、高収率と純度を確保するために、自動ペプチド合成機が含まれます。 最終生成物は、高速液体クロマトグラフィー(HPLC)を使用して精製され、質量分析と核磁気共鳴(NMR)分光法を使用して特徴付けられます .
3. 化学反応解析
反応の種類: AcPHF6 TFAは、主に凝集反応を起こします。これは、神経変性疾患におけるその役割を研究するために不可欠です。 凝集はヘパリンによって誘発され、チオフラビンS(ThS)蛍光アッセイを使用してモニターされます .
一般的な試薬と条件:
ヘパリン: 凝集の誘発剤として使用されます。
MOPSバッファー: 20 mM、pH 7.2。反応環境を維持するために使用されます。
生成される主な生成物: AcPHF6 TFAの凝集から生成される主な生成物はアミロイド線維です。これは、タウ関連疾患の病態を理解するために研究されています .
4. 科学研究への応用
AcPHF6 TFAには、次のものを含む、いくつかの科学研究への応用があります。
化学: ペプチドとタンパク質の凝集特性を研究するために使用されます。
生物学: 神経変性疾患におけるタウタンパク質の役割の理解に役立ちます。
医学: アルツハイマー病やその他のタウオパチーの治療介入の開発に役立ちます。
化学反応の分析
Types of Reactions: AcPHF6 TFA primarily undergoes aggregation reactions, which are crucial for studying its role in neurodegenerative diseases. The aggregation is induced by heparin and monitored using thioflavin S (ThS) fluorescence assay .
Common Reagents and Conditions:
Heparin: Used as an inducer for aggregation.
MOPS Buffer: 20 mM, pH 7.2, used to maintain the reaction environment.
ThS Fluorescence Assay: Used to monitor the degree of aggregation (Ex. 436 nm and Em.
Major Products Formed: The major product formed from the aggregation of AcPHF6 TFA is amyloid fibrils, which are studied to understand the pathology of tau-related diseases .
科学的研究の応用
AcPHF6 TFA has several scientific research applications, including:
Chemistry: Used to study the aggregation properties of peptides and proteins.
Biology: Helps in understanding the role of tau protein in neurodegenerative diseases.
Medicine: Aids in the development of therapeutic interventions for Alzheimer’s disease and other tauopathies.
Industry: Utilized in the production of research reagents and diagnostic tools
作用機序
AcPHF6 TFAは、神経原線維変化の形成に関与するタウタンパク質のセグメントを模倣することで効果を発揮します。AcPHF6 TFAのアミロイド線維への凝集は、ヘキサペプチドモチーフ間のベータシート相互作用によって媒介されます。 これらの相互作用は、最終的に不溶性線維を形成する、可溶性オリゴマーの安定化につながります .
類似化合物:
- AcPHF6 (アセチル-PHF6):** 凝集傾向が似ている別のタウ由来のヘキサペプチド。
アミロイドベータ(Aβ)ペプチド: アミロイド前駆体タンパク質から生成される小さなタンパク質断片。アルツハイマー病でアミロイドプラークを形成することが知られています
AcPHF6 TFAの独自性: AcPHF6 TFAは、その特定の配列と、タウタンパク質の凝集挙動を模倣する能力のためにユニークです。 これは、タウオパチーを研究し、潜在的な治療介入を開発するための貴重なツールとなっています .
類似化合物との比較
- AcPHF6 (Acetyl-PHF6):** Another tau-derived hexapeptide with a similar aggregation propensity.
Amyloid Beta (Aβ) Peptides: Small protein fragments derived from amyloid precursor protein, known to form amyloid plaques in Alzheimer’s disease
Uniqueness of AcPHF6 TFA: AcPHF6 TFA is unique due to its specific sequence and ability to mimic the tau protein’s aggregation behavior. This makes it a valuable tool for studying tauopathies and developing potential therapeutic interventions .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H63N9O9.C2HF3O2/c1-8-22(6)32(47-34(52)27(16-17-29(40)50)44-36(54)30(20(2)3)42-23(7)48)38(56)46-31(21(4)5)37(55)45-28(19-24-12-14-25(49)15-13-24)35(53)43-26(33(41)51)11-9-10-18-39;3-2(4,5)1(6)7/h12-15,20-22,26-28,30-32,49H,8-11,16-19,39H2,1-7H3,(H2,40,50)(H2,41,51)(H,42,48)(H,43,53)(H,44,54)(H,45,55)(H,46,56)(H,47,52);(H,6,7)/t22-,26-,27-,28-,30-,31-,32-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZQXEVBTNVRQK-YNUHNEFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64F3N9O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride](/img/structure/B6299273.png)

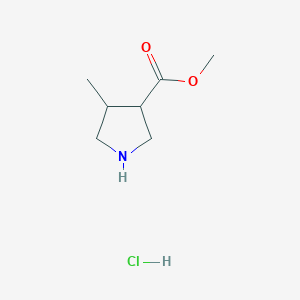
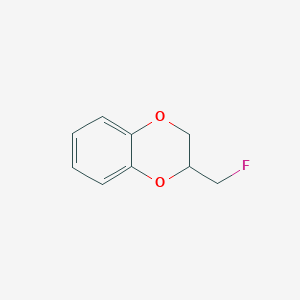
![tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;hydrochloride](/img/structure/B6299308.png)

